molecular formula C7H9FN2O2S B1304192 [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine CAS No. 832714-48-4

[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine

Cat. No.: B1304192
CAS No.: 832714-48-4
M. Wt: 204.22 g/mol
InChI Key: IOOKDEPCDHCNSK-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine: is an organic compound with the molecular formula C₇H₉FN₂O₂S It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a hydrazine moiety attached to a benzene ring

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used to develop probes for studying biological systems, particularly those involving hydrazine-reactive sites.

Medicine:

    Drug Development:

Industry:

    Materials Science: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

Target of Action

Related compounds, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds have shown selective inhibition towards cyclooxygenase-2 (COX-2) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

Related compounds have been found to inhibit cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Related compounds have been found to affect the cyclooxygenase pathway . By inhibiting COX-2 enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Result of Action

Related compounds have shown anti-inflammatory activity by inhibiting cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine typically involves the reaction of 2-fluoro-4-nitrophenyl methyl sulfone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    [2-Fluoro-4-(methylsulfonyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine moiety.

    [2-Fluoro-4-(methylsulfonyl)phenyl]methanol: Contains a hydroxyl group instead of a hydrazine moiety.

Uniqueness:

    Hydrazine Moiety:

    Fluorine Atom: The fluorine atom can enhance the compound’s stability and binding affinity in biological systems.

Properties

IUPAC Name

(2-fluoro-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKDEPCDHCNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382255
Record name [2-Fluoro-4-(methanesulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832714-48-4
Record name [2-Fluoro-4-(methanesulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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